molecular formula C6H9N5O B2399252 3-(Triazol-1-yl)azetidine-1-carboxamide CAS No. 1866616-59-2

3-(Triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2399252
CAS No.: 1866616-59-2
M. Wt: 167.172
InChI Key: BMNRAUQJMLHVPP-UHFFFAOYSA-N
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Description

3-(Triazol-1-yl)azetidine-1-carboxamide is a small-molecule compound featuring a four-membered azetidine ring substituted at the 3-position with a 1,2,3-triazole moiety and a carboxamide group at the 1-position. The azetidine scaffold is notable for its conformational rigidity, which can enhance binding specificity and metabolic stability compared to larger heterocycles . The triazole group, often introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, or "click chemistry"), contributes to hydrogen bonding and dipole interactions, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name

3-(triazol-1-yl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c7-6(12)10-3-5(4-10)11-2-1-8-9-11/h1-2,5H,3-4H2,(H2,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNRAUQJMLHVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triazol-1-yl)azetidine-1-carboxamide typically involves the formation of the triazole ring followed by the introduction of the azetidine moiety. One common method is the click chemistry approach, which involves the cycloaddition of an azide and an alkyne to form the triazole ring. The azetidine ring can then be introduced through various methods, including ring-opening reactions of aziridines or cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Triazol-1-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole or azetidine rings.

    Substitution: Both the triazole and azetidine rings can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole or azetidine rings.

Mechanism of Action

The mechanism of action of 3-(Triazol-1-yl)azetidine-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can provide additional binding interactions. These interactions can influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: TOZ Compounds (1a and 1b)

TOZ compounds, such as (R)-4-[2-fluoro-4-(2-oxo-5-[1,2,3]triazol-1-yl methyl-oxazolidin-3-yl) phenyl]-piperazine-1-ium hydrochloride (1a) and its analogs, share key features with 3-(Triazol-1-yl)azetidine-1-carboxamide, including a triazole moiety and a nitrogen-rich heterocyclic core. However, TOZ compounds incorporate a five-membered oxazolidinone ring instead of azetidine, which may reduce conformational rigidity and alter metabolic pathways. Notably, TOZ compounds exhibit a 4-fold or greater increase in minimal inhibitory concentration (MIC) values in human plasma, attributed to protein-binding pharmacokinetics rather than compound instability . This contrasts with azetidine-based compounds, where the smaller ring size could theoretically reduce nonspecific protein interactions, though direct data are lacking.

Pharmacokinetic and Stability Profiles

While TOZ compounds show stability in human plasma, their reduced efficacy in vivo stems from protein binding . For this compound, the azetidine ring’s rigidity may mitigate this issue by limiting hydrophobic interactions with plasma proteins. However, empirical data are needed to confirm this hypothesis.

Biological Activity

3-(Triazol-1-yl)azetidine-1-carboxamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a triazole ring, an azetidine structure, and a carboxamide functional group, which collectively enhance its interaction with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H9N5OC_7H_9N_5O, with a molecular weight of approximately 165.18 g/mol. The presence of the triazole ring is significant due to its known biological activity, particularly in antimicrobial and anticancer applications.

PropertyValue
Molecular FormulaC₇H₉N₅O
Molecular Weight165.18 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets. Preliminary studies indicate that compounds with similar structures can act as inhibitors for various biological pathways involved in cancer and inflammation.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through molecular docking studies, which suggest interactions with targets involved in cancer cell proliferation and survival. Similar compounds have demonstrated efficacy in inhibiting cancer cell lines, indicating that this compound could serve as a lead compound for further development in cancer therapies .

Enzyme Inhibition

The azetidine structure enhances the compound's ability to bind to active sites of various enzymes. For example, studies on related compounds have shown their effectiveness in inhibiting enzymes associated with metabolic pathways relevant to diseases such as cancer and inflammation.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Anticancer Activity

In vitro studies conducted on cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that treatment with this compound resulted in decreased cell viability and induced apoptosis. The compound demonstrated a dose-dependent effect, highlighting its potential as an anticancer agent .

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